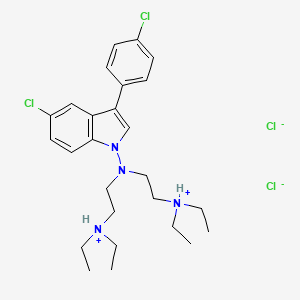
Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a complex organic compound that features a piperazine ring substituted with a pyrimidyl group and a trimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride, often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and controlled conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of piperazine derivatives can involve catalytic processes such as intermolecular and intramolecular cyclization . These methods are preferred for their high selectivity and efficiency. For example, the catalytic cyclodeamination of ethylenediamine using superacid catalysts like ( \text{SO}_4^{2-} )/ZrO(_2) or zeolite-based systems can achieve high yields .
化学反応の分析
Types of Reactions
Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has several applications in scientific research:
作用機序
The mechanism of action of Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a hydrogen bond donor/acceptor, enhancing its binding affinity to target sites . This interaction can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
1-(2-Pyrimidyl)piperazine: A simpler derivative with similar structural features.
1-(2-Pyridyl)piperazine: Another related compound with a pyridyl group instead of a pyrimidyl group.
Uniqueness
Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is unique due to its combination of a trimethoxyphenyl group and a pyrimidyl-substituted piperazine ring. This structural complexity enhances its potential for diverse biological activities and applications in medicinal chemistry .
特性
CAS番号 |
66922-71-2 |
|---|---|
分子式 |
C19H26Cl2N4O4 |
分子量 |
445.3 g/mol |
IUPAC名 |
2-(4-pyrimidin-2-ylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)ethanone;dihydrochloride |
InChI |
InChI=1S/C19H24N4O4.2ClH/c1-25-16-11-14(12-17(26-2)18(16)27-3)15(24)13-22-7-9-23(10-8-22)19-20-5-4-6-21-19;;/h4-6,11-12H,7-10,13H2,1-3H3;2*1H |
InChIキー |
HUKJJFWNGNBQQO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CN2CCN(CC2)C3=NC=CC=N3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


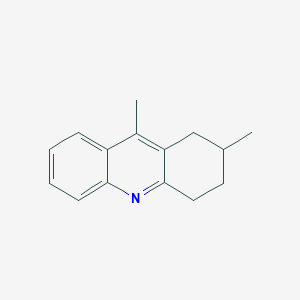

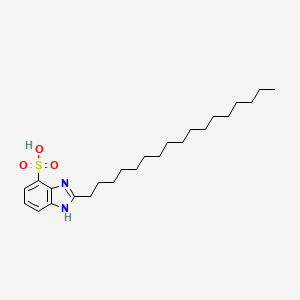
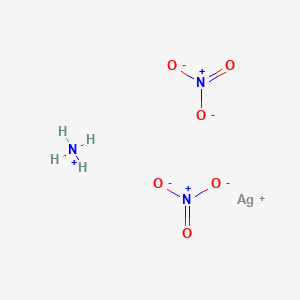
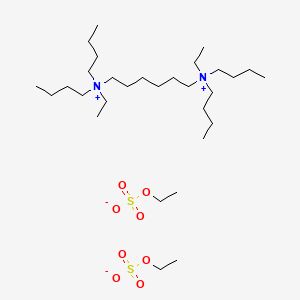
![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
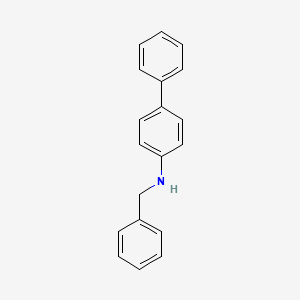
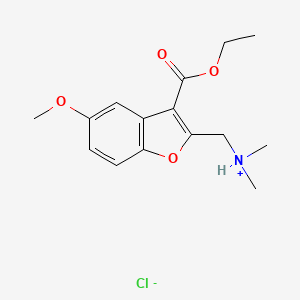
![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
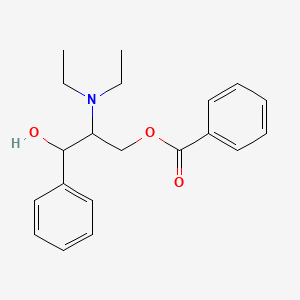

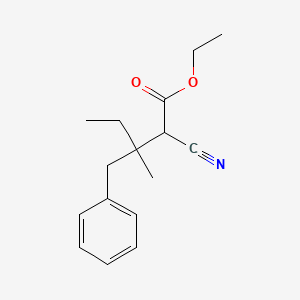
![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)
